4-(2,3-Dihydroxyphenyl)butanoic acid
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Overview
Description
4-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylbutanoic acid, characterized by the presence of two hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the hydroxylation of phenylbutanoic acid derivatives. For instance, the compound can be synthesized by reacting 2,3-dihydroxybenzaldehyde with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not always publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to the formation of various ethers or esters.
Scientific Research Applications
4-(2,3-Dihydroxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring allow it to participate in redox reactions, which can influence cellular processes. In biological systems, it may act as an antioxidant, protecting cells from oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another dihydroxyphenyl derivative with similar properties.
3,4-Dihydroxyhydrocinnamic acid: A compound with a similar structure but different functional groups.
Uniqueness
4-(2,3-Dihydroxyphenyl)butanoic acid is unique due to its specific hydroxylation pattern and the presence of the butanoic acid moiety. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,3-dihydroxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,11,14H,2,4,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBCHYOXNWMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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